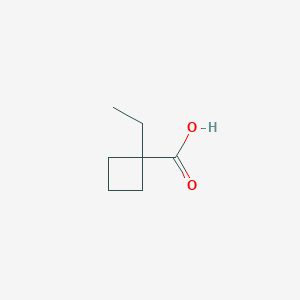

1-Ethylcyclobutane-1-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUXAKJPHJEFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621334 | |

| Record name | 1-Ethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150864-94-1 | |

| Record name | 1-Ethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Use of Safer Solvents and Reaction Conditions:a Primary Focus of Green Chemistry is the Replacement of Volatile and Toxic Organic Solvents with More Environmentally Benign Alternatives.yale.edu

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com In the synthesis of spiro-benzimidazoquinazolinones and spiro-oxindole derivatives, β-cyclodextrin has been employed as a supramolecular catalyst in water. nih.govresearchgate.net This method provides excellent product yields in an eco-friendly and reusable solvent system. nih.govresearchgate.net

Ethanol and Solvent-Free Reactions: Ethanol, a bio-based solvent, has been used in microwave-assisted domino reactions for synthesizing spiro compounds. nih.gov Furthermore, developing entirely solventless processes represents a significant advancement. acs.org Mechanochemical methods, which involve mechanical grinding, can facilitate reactions with minimal or no solvent, thereby reducing waste and energy consumption. envirobiotechjournals.com

Catalysis over Stoichiometric Reagents:catalytic Reagents Are Superior to Stoichiometric Ones As They Are Used in Small Amounts and Can Be Recycled and Reused, Which Minimizes Waste.epa.govsigmaaldrich.com

Supramolecular Catalysis: β-cyclodextrin, a naturally occurring oligosaccharide, acts as an efficient and reusable catalyst in water for multicomponent reactions to form various spiroheterocycles. nih.govresearchgate.net

Ionic Liquids: Ionic liquids have been utilized as organocatalysts in microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reactions, demonstrating another avenue for green catalysis in the synthesis of spiro compounds. nih.gov

Biocatalysis: The use of enzymes for organic transformations is a cornerstone of green chemistry, offering high selectivity and efficiency under mild, environmentally friendly conditions. nih.gov

Design for Energy Efficiency:minimizing the Energy Requirements of Chemical Processes Has Significant Environmental and Economic Benefits.yale.edu

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating. nih.gov

Photochemical Synthesis: The formation of cyclobutane (B1203170) rings via [2+2] photocycloaddition can be achieved using energy-efficient UV sources like germicidal lamps. digitellinc.com This method is particularly relevant for synthesizing cyclobutane dicarboxylic acids from biomass-derived precursors such as ferulic acid. und.edu

Waste Prevention and Atom Economy:the Most Effective Green Chemistry Principle is the Prevention of Waste at Its Source.epa.gov

Enantioselective and Diastereoselective Synthesis Approaches

Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in the synthesis of complex molecules like this compound. Methodologies such as [2+2] cycloadditions, radical cyclizations, and ring contractions are commonly employed for constructing the cyclobutane core. acs.orgacs.org However, controlling the stereochemical outcome of these reactions, especially when forming a quaternary center, remains a formidable challenge in synthetic chemistry. researchgate.netrsc.org

The use of chiral catalysts is a powerful strategy for the asymmetric synthesis of cyclobutane derivatives. rsc.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Various catalytic systems, including organocatalysts and transition metal complexes, have been developed for this purpose.

For instance, organocatalytic [2+2] cycloadditions have been successfully employed to construct cyclobutanes with multiple contiguous stereocenters. Jørgensen and co-workers developed a bifunctional squaramide-based aminocatalyst for the reaction between α,β-unsaturated aldehydes and nitroolefins, achieving complete diastereo- and enantiomeric control. mdpi.com Similarly, chiral cinchona-based squaramide catalysts have been used in the enantioselective sulfa-Michael addition to cyclobutenes, yielding 1,2-disubstituted thiocyclobutanes with high yield and enantioselectivity (er up to 99.7:0.3). rsc.orgnih.gov

Transition metal catalysis also offers effective routes. Rhodium and copper catalysts have been utilized in sequential reactions to build enantiomerically enriched cyclobutanes. For example, a Rh₂(S-NTTL)₄-catalyzed bicyclobutanation of diazoesters, followed by a Cu-catalyzed homoconjugate addition, produces highly substituted cyclobutanes with excellent diastereoselectivity. nih.gov These catalytic approaches provide a framework for the potential enantioselective synthesis of this compound from appropriate acyclic precursors.

| Catalytic System | Reaction Type | Product Type | Selectivity |

| Chinchona-based squaramide | Sulfa-Michael addition | Thio-substituted cyclobutanes | High enantioselectivity (er up to 99.7:0.3) rsc.orgnih.gov |

| Bifunctional squaramide-aminocatalyst | [2+2] Cycloaddition | Nitrocyclobutanes | Complete diastereo- and enantiocontrol mdpi.com |

| Rh₂(S-NTTL)₄ / Copper catalyst | Bicyclobutanation / Homoconjugate addition | Highly substituted cyclobutanes | High diastereoselectivity nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This methodology has been applied to the synthesis of various chiral cyclobutane structures.

A common strategy involves the use of oxazolidinone auxiliaries, as popularized by Evans. wikipedia.org For example, an oxazolidinone can be attached to a cyclobutene (B1205218) precursor to direct a subsequent diastereoselective addition reaction. nih.gov Similarly, (R)-phenylglycinol has been used as a chiral auxiliary in Strecker reactions to synthesize enantioenriched cyclobutane α-amino acids. nih.gov The auxiliary induces facial selectivity during the key bond-forming step, leading to a preponderance of one diastereomer. Although this method requires additional steps for attachment and removal of the auxiliary, it is a robust and reliable way to control stereochemistry. wikipedia.orgacs.org In the context of this compound, an appropriate prochiral precursor could be coupled to a chiral auxiliary, followed by a diastereoselective cyclization or alkylation to install the ethyl group and form the quaternary center, and subsequent cleavage of the auxiliary.

| Chiral Auxiliary | Application | Key Transformation |

| Oxazolidinones | Asymmetric alkylation, Aldol reactions | Directs the stereochemistry of enolate reactions wikipedia.orgnih.gov |

| (R)-phenylglycinol | Strecker synthesis of amino acids | Diastereoselective cyanide addition to an imine nih.gov |

| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Controls stereochemistry in reactions with glyoxylate (B1226380) esters wikipedia.org |

The [2+2] photocycloaddition of alkenes is a fundamental method for synthesizing cyclobutanes. acs.org However, controlling the stereoselectivity of this reaction in solution can be difficult. Supramolecular and solid-state approaches address this challenge by pre-organizing the reactant molecules in a specific orientation prior to irradiation. rsc.org

In supramolecular catalysis, a chiral template, such as a hydrogen-bonding complex or a metallacycle, binds to the reactants and holds them in a fixed geometry. mdpi.comrsc.orgresearchgate.net For example, Bach and co-workers used a chiral hydrogen-bonding template to achieve highly regio-, diastereo-, and enantioselective intermolecular [2+2] photocycloadditions. mdpi.comnih.gov Similarly, coordination-driven self-assembly of metallacycles can serve as templates for stereoselective [2+2] reactions in solution, with the cyclobutane product being released after the reaction. researchgate.netbohrium.com

In the solid state, the crystal lattice itself acts as the template, a concept known as crystal engineering. researchgate.netnih.gov The arrangement of molecules in the crystal dictates the outcome of the photoreaction, often leading to a single stereoisomer in quantitative yield. nih.gov This topochemical control has been used to synthesize specific isomers of cyclobutane derivatives from precursors like trans-3-(4-pyridyl) acrylic acid. nih.gov While typically used for homo-dimerization, these principles of pre-organization could be applied to a cross-photocycloaddition to generate a precursor for this compound.

Control over Quaternary Stereocenters in Cyclobutane Formation

The construction of all-carbon quaternary stereocenters, such as the one in this compound, is a significant synthetic hurdle due to steric hindrance. researchgate.netrsc.org Many bioactive natural products contain this structural motif, driving the development of new synthetic methods. researchgate.netacs.org

Catalytic asymmetric synthesis is a premier strategy for accessing chiral cyclobutanes with quaternary carbons. rsc.org Various methods, including cycloadditions and ring expansions, have been adapted for this purpose. For example, organocatalyzed 1,2-sigmatropic rearrangements have been developed to create chiral spirocyclic dienones containing a quaternary center with high enantioselectivity. mdpi.com Another approach involves the ring contraction of suitably substituted pyrrolidines. This method can transfer the stereochemical information from the starting material to the cyclobutane product, successfully forming quaternary and even spirocyclic centers. acs.orgnih.gov The stereospecificity of this contraction is attributed to the rapid formation of the C-C bond from a 1,4-biradical intermediate. acs.orgacs.org These advanced methods demonstrate the feasibility of constructing the challenging quaternary stereocenter of this compound with high stereocontrol.

Stereoconvergent and Stereodivergent Pathways

Stereoconvergent and stereodivergent syntheses offer sophisticated control over the stereochemical outcome of a reaction. A stereoconvergent process produces a single stereoisomer of the product from a mixture of stereoisomers of the starting material. nih.gov Conversely, a stereodivergent synthesis allows for the selective formation of different product stereoisomers from the same starting material by simply changing the catalyst or reaction conditions. nih.govresearchgate.net

An example of stereoconvergence is seen in the Rh-catalyzed reaction of (E)- and (Z)-alkene isomers, where both lead to the same bicyclobutane product, likely through a common zwitterionic intermediate. nih.gov This principle is valuable as it can simplify starting material preparation.

More powerfully, catalyst-controlled divergent synthesis provides access to a range of stereoisomers. For instance, a catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclobutanes has been reported. nih.gov By switching between a Cu(I) and a Cu(II) catalytic system, it is possible to generate different 1,1,3- and 1,2,3-functionalized cyclobutane diastereomers from the same starting material with high diastereomeric ratios. nih.gov Such strategies could potentially be applied to precursors of this compound to selectively access different diastereomers if additional stereocenters were present on the ring.

Cyclobutane Ring-Opening Reactions

The cyclobutane ring, although more stable than its cyclopropane (B1198618) counterpart, possesses significant ring strain (approximately 26 kcal/mol), which serves as a thermodynamic driving force for ring-opening reactions. However, the high activation energy associated with cleaving the strong carbon-carbon sigma bonds means that such reactions typically require energetic input or specific catalytic activation. researchgate.netchemistryviews.org Four-membered ring compounds can undergo cleavage under various conditions, including thermolysis, photolysis, and acidic or basic catalysis. researchgate.net

The thermal cleavage of the sigma bonds in a saturated cyclobutane ring like that in this compound requires high temperatures and is generally a non-selective process. A more controlled and synthetically useful pathway involves the electrocyclic ring-opening of cyclobutene derivatives. masterorganicchemistry.com For a molecule like this compound, this would first require a desaturation step to form a cyclobutene. Under thermal conditions, the 4π electron system of a cyclobutene ring opens in a conrotatory fashion to yield a 1,3-butadiene (B125203) derivative, a process governed by orbital symmetry rules. masterorganicchemistry.commasterorganicchemistry.com

Photolytic ring cleavage offers an alternative pathway. Upon irradiation with UV light, molecules can be promoted to an excited state with different orbital symmetries, altering the reaction outcome. masterorganicchemistry.com For instance, the photochemical ring-opening of a cyclobutene proceeds via a disrotatory mechanism, leading to a different stereoisomer of the resulting diene compared to the thermal process. masterorganicchemistry.comlibretexts.org While specific photolysis studies on this compound are not detailed in the literature, the photolysis of cyclobutanones, a related class of compounds, is known to result in ring contraction or cleavage to yield products like cyclopropanes and ethylenes. researchgate.net

The saturated carbocyclic ring of this compound is generally resistant to acid and base-catalyzed ring-opening without the presence of activating functional groups. Unlike epoxides, which are readily opened by acid catalysis due to the protonation of the ether oxygen creating a good leaving group, the cyclobutane ring lacks a comparable site for activation. libretexts.org

However, cyclobutane derivatives featuring specific activating groups, such as donor-acceptor systems, can undergo Lewis acid-catalyzed ring-opening. researchgate.net In these cases, coordination of a Lewis acid facilitates the cleavage of a C-C bond to form a zwitterionic intermediate that can be trapped by a nucleophile. While this specific mechanism is not directly applicable to this compound, it illustrates a strategy for lowering the kinetic barrier to cleavage. researchgate.net

Base-catalyzed ring-opening of a simple cyclobutane ring is also uncommon. Strong bases are more likely to simply deprotonate the carboxylic acid group. Ring cleavage would require the formation of a highly unstable carbanion intermediate.

Direct ring-opening of unactivated cyclobutanes by nucleophiles is a challenging transformation due to the kinetic stability of the ring and the absence of a suitable leaving group. chemistryviews.org For a reaction to occur, a nucleophile would need to attack a carbon atom and displace a carbon group, which is energetically unfavorable.

Synthetically viable nucleophilic ring-opening reactions are typically observed in "donor-acceptor" cyclobutanes, where the ring is substituted with both an electron-donating group and an electron-withdrawing group (e.g., two geminal ester groups). chemistryviews.org This substitution pattern polarizes the ring and stabilizes the intermediate formed upon nucleophilic attack, facilitating cleavage. For example, such activated cyclobutanes can undergo a Friedel–Crafts-type reaction with electron-rich arenes in the presence of a Lewis acid like AlCl₃, where the arene acts as the nucleophile to open the ring. chemistryviews.org Thiol and selenol nucleophiles have also been shown to open these activated rings. chemistryviews.org

Oxidative cleavage involves the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com The most common examples of this reaction type are the ozonolysis of alkenes and the periodate (B1199274) cleavage of vicinal diols, where C=C or C-C bonds are cleaved to form aldehydes, ketones, or carboxylic acids. masterorganicchemistry.com The saturated C-C bonds of the cyclobutane ring in this compound are highly resistant to standard oxidative cleavage reagents like ozone or potassium permanganate (B83412) under mild conditions. Such reactions typically require harsh conditions or specialized metal catalysts that can activate aliphatic C-C bonds. usu.edu

Reductive ring cleavage is less common but can be achieved under specific conditions, often involving transition metal catalysis or dissolving metal reductions. These methods are typically employed for cleaving strained bicyclic systems or for hydrogenolysis reactions and are not standard transformations for simple monosubstituted cyclobutanes.

The primary driving force for all ring-opening reactions of cyclobutanes is the release of inherent ring strain. researchgate.netchemistryviews.org This stored potential energy thermodynamically favors the formation of more stable, acyclic products. Although unsubstituted cyclobutane is kinetically unreactive, the introduction of substituents can create polarization or steric interactions that lower the activation barrier for cleavage. chemistryviews.org In the case of this compound, any transformation that leads to the opening of the four-membered ring is energetically favorable, and this principle is harnessed in reactions that are initiated by thermal, photochemical, or chemical means.

Functionalization of the Cyclobutane Ring System

Beyond ring-opening, the C-H bonds of the cyclobutane ring can be directly functionalized. This approach is synthetically valuable as it preserves the carbocyclic core while introducing new molecular complexity. A significant challenge in the functionalization of cycloalkanes like this compound is controlling the site-selectivity of the reaction.

Recent research has demonstrated the successful palladium-catalyzed transannular γ-C–H arylation of this compound. nih.gov This transformation is noteworthy because functionalization of the β-C–H bonds is typically favored. However, through the use of specifically designed sulfonamide-pyridone ligands (L3), it is possible to override this inherent selectivity and direct the arylation to the γ-position. nih.gov

In this process, the carboxylic acid group acts as a directing group, forming a palladacycle intermediate. The choice of ligand is crucial in controlling which C-H bond is activated. When this compound was subjected to reaction conditions developed for cyclopentane (B165970) carboxylic acids, only the undesired β-arylated product was formed. The development of new ligands enabled a mixture of β- and γ-arylated products, and further optimization led to a preference for the desired γ-functionalization. nih.gov

The scope of this γ-arylation reaction has been explored with various arene coupling partners. The reaction proved effective with a range of electronically neutral to electron-rich arenes. Electron-deficient arenes also participated, albeit with somewhat reduced yields. nih.gov

| Entry | Arene Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodotoluene | γ-(4-tolyl) derivative (8a) | 65 |

| 2 | 4-Iodoanisole | γ-(4-methoxyphenyl) derivative (8b) | 63 |

| 3 | 1-Iodo-4-(tert-butyl)benzene | γ-(4-(tert-butyl)phenyl) derivative (8c) | 63 |

| 4 | Iodobenzene | γ-phenyl derivative (8d) | 59 |

| 5 | 1-Iodo-4-(trifluoromethyl)benzene | γ-(4-(trifluoromethyl)phenyl) derivative (8e) | 45 |

| 6 | Methyl 4-iodobenzoate | γ-(4-(methoxycarbonyl)phenyl) derivative (8f) | 41 |

Data sourced from supplementary information related to the primary research article. nih.gov

This method demonstrates a powerful strategy for the late-stage functionalization of the cyclobutane scaffold, providing diastereocontrol and allowing for the efficient synthesis of complex, substituted carbocycles. nih.gov

Directed C-H Functionalization

The carboxylic acid group in this compound can act as a directing group to facilitate the selective functionalization of otherwise unreactive C-H bonds within the cyclobutane ring. A notable example of this is the palladium-catalyzed transannular γ-C-H arylation.

This transformation is particularly challenging for cyclobutane systems due to the inherent ring strain and a general preference for β-functionalization. nih.gov However, recent advancements have enabled the selective γ-arylation of this compound (referred to as α-ethylcyclobutane carboxylic acid in some literature) through a double C-H activation process. nih.gov This method utilizes a specialized ligand system to overcome the preference for β-C-H activation. nih.gov

The reaction of this compound with various arenes has been shown to be effective, albeit with some limitations based on the electronic properties of the coupling partner. Electron-rich and electronically neutral arenes generally provide good yields, while electron-deficient arenes result in diminished yields. nih.gov The regioselectivity of the arylation on the arene partner shows a modest preference for the meta- and para-positions, with ortho-functionalization being disfavored. nih.gov

| Arene Coupling Partner | Product | Yield (%) |

|---|---|---|

| Benzene | 1-Ethyl-3-phenylcyclobutane-1-carboxylic acid | 55 |

| Toluene | 1-Ethyl-3-(p-tolyl)cyclobutane-1-carboxylic acid | 62 |

| Anisole | 1-Ethyl-3-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | 68 |

| Naphthalene | 1-Ethyl-3-(naphthalen-2-yl)cyclobutane-1-carboxylic acid | 58 |

| Fluorobenzene | 1-Ethyl-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | 45 |

| Trifluoromethylbenzene | 1-Ethyl-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid | 38 |

Intermolecular and Intramolecular Functionalization

While directed C-H functionalization has been demonstrated, specific examples of other intermolecular and intramolecular functionalizations of this compound are not extensively reported in the literature. However, based on the general reactivity of carboxylic acids and their derivatives, several potential pathways can be considered.

Intermolecular reactions would likely involve the carboxylic acid moiety as a nucleophile or an electrophile after activation. For instance, the carboxylate anion could participate in nucleophilic substitution reactions with alkyl halides, although this is generally less efficient than esterification.

Intramolecular functionalization would require the presence of a suitable reactive group elsewhere in the molecule. Given the structure of this compound, such reactions would necessitate prior modification of the ethyl group or the cyclobutane ring to introduce a reactive site. For example, if a hydroxyl group were introduced at the terminus of the ethyl chain, an intramolecular esterification (lactonization) could be induced under acidic conditions to form a spirocyclic lactone. Similarly, the introduction of a leaving group on the ethyl chain could potentially lead to intramolecular cyclization via nucleophilic attack by the carboxylate.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is amenable to a variety of derivatization reactions, primarily through nucleophilic acyl substitution. These transformations are fundamental in organic synthesis for the preparation of more reactive intermediates or for the incorporation of the cyclobutane scaffold into larger molecules.

Formation of Acid Chlorides

The conversion of this compound to its corresponding acid chloride, 1-ethylcyclobutane-1-carbonyl chloride, is a key transformation that significantly enhances its reactivity towards nucleophiles. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The reaction with thionyl chloride proceeds through the formation of an acyl chlorosulfite intermediate, which is a better leaving group than the hydroxyl group of the carboxylic acid. libretexts.org The subsequent attack by a chloride ion leads to the formation of the acid chloride. libretexts.org Given the steric hindrance around the carbonyl group from the quaternary carbon of the cyclobutane ring, these reactions may require elevated temperatures or longer reaction times compared to less hindered carboxylic acids.

Esterification Reactions

Esterification of this compound can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-controlled process, and the use of a large excess of the alcohol or the removal of water can drive the reaction towards the ester product. masterorganicchemistry.com Due to the steric hindrance of this compound, this reaction may proceed more slowly than with unhindered carboxylic acids.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as the acid chloride, and then reacting it with an alcohol. This method avoids the harsh acidic conditions of the Fischer esterification and is often higher yielding, particularly for sterically hindered substrates and sensitive alcohols.

Amide Formation

The direct formation of amides from this compound and an amine is generally challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be activated. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by the amine nucleophile.

Another effective route to amide formation is through the corresponding acid chloride. The reaction of 1-ethylcyclobutane-1-carbonyl chloride with a primary or secondary amine readily yields the corresponding amide. This is typically a high-yield reaction due to the high electrophilicity of the acid chloride.

Other Nucleophilic Acyl Substitution Reactions

Beyond the formation of acid chlorides, esters, and amides, the activated derivatives of this compound can undergo other nucleophilic acyl substitution reactions. For instance, the acid chloride can react with a carboxylate salt to form an acid anhydride. This reaction allows for the synthesis of both symmetrical and unsymmetrical anhydrides.

The general principle governing these reactions is the relative reactivity of the carboxylic acid derivatives. More reactive derivatives, such as acid chlorides, can be readily converted into less reactive derivatives like esters and amides. libretexts.orgyoutube.com The reverse transformations are generally not spontaneous and require specific reagents or reaction conditions. The steric bulk of the 1-ethylcyclobutane group can influence the rate of these reactions but does not typically alter the fundamental reactivity patterns of the acyl group.

Rearrangement Reactions (e.g., Sigmatropic Rearrangements, Pinacol-type)

The strained four-membered ring of this compound and its derivatives serves as a potent driving force for various molecular rearrangements. These reactions often proceed via pathways that lead to the formation of more stable five- or six-membered ring systems, thereby alleviating ring strain. Key rearrangement pathways for derivatives of this compound include Pinacol-type rearrangements and sigmatropic shifts.

Pinacol-Type and Related Cationic Rearrangements

Pinacol-type rearrangements are classic carbocation-mediated reactions that are particularly relevant to alcohol derivatives of this compound. These reactions typically involve the formation of a carbocation adjacent to the cyclobutane ring, which then triggers a 1,2-alkyl shift, resulting in ring expansion.

A prominent example of this transformation is the Tiffeneau–Demjanov rearrangement, which facilitates the expansion of a cycloalkane ring by one carbon. wikipedia.org This reaction occurs when a 1-aminomethyl-cycloalkanol is treated with nitrous acid. synarchive.com For a derivative of this compound, such as 1-(aminomethyl)cyclobutanol, this rearrangement would proceed through the diazotization of the primary amine. The resulting unstable diazonium ion departs as nitrogen gas, generating a primary carbocation. wikipedia.org This is immediately followed by the migration of one of the cyclobutane ring carbons to the carbocation center, expanding the ring and forming a more stable cyclopentanone (B42830) derivative. wikipedia.orgnumberanalytics.com This process is driven by both the favorable expulsion of dinitrogen gas and the significant relief of strain energy in converting the cyclobutane ring to a cyclopentanone ring.

The general pathway for this ring expansion is outlined below:

Table 1: Tiffeneau-Demjanov Ring Expansion of a Cyclobutane Derivative

| Substrate | Reagents | Key Intermediate | Major Product |

| 1-(aminomethyl)cyclobutanol derivative | Nitrous Acid (HNO₂) or Sodium Nitrite (NaNO₂), H⁺ | Diazonium ion followed by carbocation formation | Ring-expanded cyclopentanone derivative |

Another related acid-catalyzed rearrangement can occur with tertiary cyclobutanol (B46151) derivatives. askfilo.com For instance, the dehydration of a hypothetical precursor like 1-(1-hydroxyethyl)cyclobutanol under acidic conditions would generate a tertiary carbocation. This intermediate can undergo a similar ring-expansion process where a C-C bond from the cyclobutane ring migrates, leading to a more stable tertiary carbocation within a five-membered ring. masterorganicchemistry.comyoutube.com Subsequent elimination of a proton yields a substituted cyclopentene. The primary driving force for this reaction is the conversion of a strained cyclobutyl carbocation to a less strained and more stable cyclopentyl carbocation. askfilo.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma bond migrates across a pi-conjugated system. libretexts.org For derivatives of this compound, the most relevant of these are the thermal or anion-accelerated vinylcyclobutane rearrangements.

The vinylcyclobutane-cyclohexene rearrangement is a thermally induced numberanalytics.comresearchgate.net-sigmatropic shift. researchgate.net When a vinylcyclobutane derivative is heated, the sigma bond allylic to the vinyl group cleaves and reforms at the other end of the pi system, creating a six-membered ring. The high ring strain of the cyclobutane moiety makes this process largely irreversible and thermodynamically favorable.

A derivative such as 1-ethyl-1-vinylcyclobutane would be a suitable substrate for this transformation. Upon heating, it would be expected to rearrange to a substituted cyclohexene (B86901). Research has also shown that the lithium and potassium salts of 2-vinylcyclobutanols undergo this rearrangement at significantly lower temperatures (25–70 °C), providing an efficient pathway to 3-cyclohexenol derivatives. researchgate.net

Table 2: Vinylcyclobutane numberanalytics.comresearchgate.net-Sigmatropic Rearrangement

| Substrate Type | Conditions | Transition State | Product Type |

| Vinylcyclobutane derivative | Thermal (Heat, Δ) or Anionic (e.g., KH) | Concerted numberanalytics.comresearchgate.net-shift | Substituted cyclohexene derivative |

These rearrangement reactions highlight the synthetic utility of the strained cyclobutane ring present in this compound and its derivatives, allowing for the strategic construction of larger, more complex carbocyclic frameworks.

Theoretical and Computational Studies of 1 Ethylcyclobutane 1 Carboxylic Acid

Strain Energy Analysis of Cyclobutane (B1203170) Systems

The cyclobutane ring is characterized by significant ring strain, a consequence of its four-membered cyclic structure. This strain is primarily a combination of angle strain and torsional strain. masterorganicchemistry.com The ideal bond angle for an sp³-hybridized carbon atom is 109.5°, but the internal angles of a planar cyclobutane would be restricted to 90°, leading to substantial angle strain. masterorganicchemistry.com Furthermore, a planar conformation would force the hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement, resulting in significant torsional strain. lumenlearning.com

The total ring strain in cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol). libretexts.orgmasterorganicchemistry.com This energy is a composite of the energy required to deviate from ideal bond angles (angle strain) and the energy arising from eclipsed C-H bonds (torsional strain). libretexts.org To alleviate some of the torsional strain, the cyclobutane ring adopts a non-planar, "puckered" conformation. lumenlearning.com This puckering slightly decreases the C-C-C bond angles to about 88°, thereby increasing the angle strain, but it significantly reduces the torsional strain by moving the adjacent C-H bonds away from a perfectly eclipsed state. libretexts.orglibretexts.org The balance between these two opposing energetic factors determines the final geometry of the ring.

Table 1: Estimated Contributions to Ring Strain in a Puckered Cyclobutane System

| Type of Strain | Contributing Factor | Estimated Energy Contribution (kcal/mol) |

|---|---|---|

| Angle Strain | Compression of C-C-C bond angles from the ideal 109.5° to ~88°. | ~18-20 |

| Torsional Strain | Residual eclipsing interactions between C-H and C-C bonds on adjacent carbons, even in the puckered form. | ~6-8 |

| Total Ring Strain | Sum of angle and torsional strain. | ~26 |

The stability of the 1-Ethylcyclobutane-1-carboxylic acid molecule is significantly influenced by the conformation of the cyclobutane ring. The ring is not planar but exists in a dynamic equilibrium between two equivalent puckered conformations, often described as a "butterfly" motion. lumenlearning.com This puckering provides a more stable arrangement by reducing the eclipsing interactions between substituents on adjacent carbon atoms. ic.ac.uk

In the case of this compound, the ethyl and carboxylic acid groups are attached to the same carbon atom. The puckering of the ring creates two distinct types of substituent positions: axial and equatorial. acs.org The bulky ethyl and carboxylic acid groups will influence the puckering of the ring to adopt a conformation that minimizes steric hindrance. Computational studies on similar substituted cyclobutanes have shown that the energy difference between different puckered conformations can be small, often less than 1 kcal/mol. ic.ac.uk The preferred conformation will be the one that places the larger substituents in positions that minimize unfavorable steric interactions with the rest of the ring.

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the precise three-dimensional structure and electronic properties of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For the cyclobutane ring in this molecule, calculations would likely confirm the puckered nature of the ring.

Ab initio studies on cyclobutane itself have shown a puckered structure with a dihedral angle of around 20-30 degrees. nih.govscispace.com The substitution with an ethyl and a carboxylic acid group would be expected to slightly alter the ring's geometry. DFT calculations would provide detailed information on how these substituents affect the bond lengths and angles of the cyclobutane core. For instance, the C1-C2 and C1-C4 bond lengths (where C1 is the carbon bearing the substituents) might be slightly elongated due to steric strain.

Table 2: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Description | Hypothetical Calculated Value |

|---|---|---|

| C-C Bond Length (in ring) | The average length of the carbon-carbon bonds within the cyclobutane ring. | 1.55 - 1.57 Å |

| C-C-C Bond Angle (in ring) | The internal bond angles of the carbon atoms in the cyclobutane ring. | ~88° - 92° |

| Puckering Angle | The dihedral angle that defines the degree of non-planarity of the ring. | ~25° - 35° |

| C-COOH Bond Length | The length of the bond connecting the cyclobutane ring to the carboxylic acid group. | ~1.52 Å |

| C-CH2CH3 Bond Length | The length of the bond connecting the cyclobutane ring to the ethyl group. | ~1.54 Å |

Reaction Mechanism Elucidation via Computational Methods (e.g., DFT studies of transition states)

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, DFT studies can be employed to investigate various potential reactions, such as thermal ring-opening or decarboxylation. These studies involve mapping the potential energy surface of the reaction, which allows for the identification of reactants, products, intermediates, and, crucially, transition states. acs.org

The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. beilstein-journals.org For example, a computational study of the ring-opening of cyclobutane to form two ethylene (B1197577) molecules has been a subject of theoretical interest. arxiv.org A similar approach could be applied to substituted cyclobutanes. DFT calculations can model the breaking of the C-C bonds in the ring and determine the energetic barrier for this process. The presence of the ethyl and carboxylic acid groups would be expected to influence the stability of the transition state and thus the activation energy of the reaction.

Computational studies on the reactions of other cyclic ketones have shown that DFT can accurately predict reaction pathways and activation energies. beilstein-journals.orgacs.org For instance, in a base-catalyzed reaction of cyclobutane-1,2-dione, computational methods were used to evaluate different possible reaction paths and their corresponding activation energies, successfully identifying the most feasible mechanism. beilstein-journals.org A similar theoretical investigation could be designed to explore the reactivity of this compound under various conditions.

Table 3: Conceptual DFT Study of a Hypothetical Reaction Pathway for this compound

| Reaction Step | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 (Reference) |

| Transition State 1 | Hypothetical transition state for C-C bond cleavage. | +ΔG‡₁ |

| Intermediate | A diradical or zwitterionic intermediate. | +ΔG_int |

| Transition State 2 | Transition state leading from the intermediate to the products. | +ΔG‡₂ |

| Products | Final products of the reaction (e.g., ring-opened species). | -ΔG_rxn |

Advanced Spectroscopic and Structural Characterization of 1 Ethylcyclobutane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Ethylcyclobutane-1-carboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity.

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. For this compound, distinct signals are expected for the carboxylic acid proton, the protons of the ethyl group, and those on the cyclobutane (B1203170) ring.

The most downfield signal is anticipated for the acidic proton of the carboxyl group (-COOH), typically appearing as a broad singlet in the range of 10.0-13.2 ppm. orgchemboulder.com This significant downfield shift is characteristic of carboxylic acids and is influenced by hydrogen bonding. The ethyl group should present two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) adjacent to the quaternary carbon, and a triplet for the terminal methyl protons (-CH₃). The protons on the cyclobutane ring are expected to show complex multiplet patterns due to spin-spin coupling between non-equivalent neighboring protons. Protons on carbons adjacent to the carboxyl-bearing carbon will be shifted slightly downfield. libretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.2 | Broad Singlet |

| Cyclobutane ring protons (-CH₂) | 1.8 - 2.6 | Multiplet |

| Ethyl group (-CH₂ CH₃) | 1.5 - 2.0 | Quartet |

| Ethyl group (-CH₂CH₃ ) | 0.9 - 1.2 | Triplet |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments and their electronic nature. The carbonyl carbon of the carboxylic acid group is the most deshielded, with its chemical shift expected in the 175-185 ppm range, which is typical for saturated aliphatic carboxylic acids. pressbooks.pubcompoundchem.com The quaternary carbon of the cyclobutane ring, to which both the ethyl and carboxyl groups are attached, will also be significantly downfield relative to other aliphatic carbons. The remaining carbons of the cyclobutane ring and the ethyl group will appear in the upfield aliphatic region. The chemical shift for carbons in a cyclobutane ring is typically around 22 ppm, but substitution will cause shifts from this value. docbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 175 - 185 |

| Quaternary Cyclobutane Carbon (C -1) | 40 - 55 |

| Cyclobutane Methylene Carbons (-C H₂) | 20 - 35 |

| Ethyl Methylene Carbon (-C H₂CH₃) | 25 - 40 |

| Ethyl Methyl Carbon (-CH₂C H₃) | 8 - 15 |

While 1D NMR provides fundamental information, 2D NMR techniques would be essential for unambiguous assignment of all signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would establish proton-proton coupling relationships. It would clearly show the correlation between the methylene quartet and the methyl triplet of the ethyl group. It would also help unravel the complex coupling network among the protons on the cyclobutane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. This would allow for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton signal from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining spatial relationships between protons. A NOESY spectrum would show through-space correlations, which could help to define the preferred conformation of the ethyl group relative to the cyclobutane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of a carboxylic acid. The most prominent feature is a very broad O-H stretching band, typically appearing from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids. pressbooks.puborgchemboulder.com Superimposed on this broad band are the sharper C-H stretching absorptions of the alkyl groups between 2850 and 3000 cm⁻¹. Another key diagnostic peak is the intense and sharp carbonyl (C=O) stretching absorption, expected between 1700 and 1725 cm⁻¹ for a saturated, dimerized acid. orgchemboulder.com

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium |

| O-H (Carboxylic Acid) | Bend | 1395 - 1440 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 128.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for carboxylic acids and substituted cycloalkanes. libretexts.org Common fragmentation includes the loss of small, stable neutral molecules or radicals. Key predicted fragments include:

Loss of the ethyl group (·CH₂CH₃): This would result in a fragment ion at m/z 99.

Loss of the carboxyl group (·COOH): Cleavage of the bond between the ring and the carboxyl group would lead to a fragment at m/z 83. libretexts.org

McLafferty rearrangement: This rearrangement is common for carbonyl compounds with available gamma-hydrogens, though in this specific structure, it is less likely to be a dominant pathway.

Cleavage of the cyclobutane ring: The strained four-membered ring can undergo fragmentation, leading to a series of smaller ions.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Identity of Ion | Corresponding Neutral Loss |

| 128 | [M]⁺ (Molecular Ion) | - |

| 99 | [M - C₂H₅]⁺ | Ethyl radical (·C₂H₅) |

| 83 | [M - COOH]⁺ | Carboxyl radical (·COOH) |

| 55 | [C₄H₇]⁺ | Propanoic acid (C₃H₆O₂) |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Details

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state. Should a suitable single crystal of this compound be grown, this technique would yield a three-dimensional model of the molecule with atomic-level resolution.

While no public crystal structure data is available for this specific compound, an X-ray crystallographic analysis would be expected to reveal:

Precise bond lengths and angles: Confirming the geometry of the cyclobutane ring and the carboxyl and ethyl substituents.

Conformation of the cyclobutane ring: Cyclobutane rings are not perfectly planar but adopt a puckered or bent conformation to relieve ring strain. X-ray analysis would determine the exact degree of this puckering.

Solid-state packing and intermolecular interactions: Carboxylic acids typically form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules are linked. This analysis would confirm the existence and geometry of these dimers and other intermolecular forces that govern the crystal packing.

Applications in Advanced Organic Synthesis and Material Science

Utilization as Chiral Building Blocks and Synthetic Precursors

Chiral carboxylic acids are a crucial class of building blocks in the synthesis of single-enantiomer drugs and other fine chemicals. The preparation of these molecules often involves asymmetric synthesis, biosynthesis, or the resolution of optical isomers. The structure of 1-Ethylcyclobutane-1-carboxylic acid features a quaternary stereocenter at the C1 position of the cyclobutane (B1203170) ring, making it an interesting candidate for use as a chiral precursor.

While research specifically detailing the resolution and application of enantiomerically pure this compound is not extensively documented, the broader class of chiral cyclobutane derivatives is highly valued. For instance, chiral scaffolds have been successfully synthesized from conveniently protected cyclobutane β-amino acids. researchgate.net These scaffolds, containing additional functional groups, are versatile precursors for complex molecules like hybrid tripeptides. researchgate.net The asymmetric synthesis of chiral building blocks is a cornerstone of modern drug discovery, with chiral catalysts playing a key role in producing novel amino acids and amino alcohols from achiral starting materials. nih.gov By analogy, enantiomerically pure this compound could serve as a valuable starting material for the synthesis of complex chiral molecules, where the rigid cyclobutane framework helps to control the spatial orientation of appended functional groups.

Table 1: Methods for Preparing Chiral Building Blocks

| Method | Description | Example Application |

|---|---|---|

| Asymmetric Synthesis | Uses chiral catalysts or auxiliaries to convert non-chiral starting materials into a single enantiomer product. | Asymmetric hydrogenation of carbonyl compounds to produce chiral alcohols. nih.gov |

| Biosynthesis | Employs enzymes or microorganisms as biocatalysts for enantioselective reactions. | More than 200 microorganisms can be used to asymmetrically reduce carbonyl compounds. |

| Resolution of Isomers | Separates a racemic mixture into its constituent enantiomers. | A traditional method to obtain optically pure compounds. |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials. | Synthesis of chiral amides using (S)-(+)-1-cyclohexylethylamine as a chiral source. |

Construction of Complex Molecular Scaffolds and Analogs of Natural Products

The cyclobutane ring is a recurring motif in a variety of natural products and has been increasingly incorporated into medicinal chemistry programs. nih.gov Its distinct puckered structure and relative chemical inertness make it an attractive scaffold for drug candidates. nih.gov Although relatively rare, cyclobutane rings are found in natural products from plant and marine species, such as sceptrin, which exhibits antimicrobial properties. nih.gov

Methods to assemble structurally complex and densely functionalized cyclobutane building blocks are highly desirable for rapid diversification in drug discovery. nih.gov Photosensitized [2+2] cycloaddition reactions, for example, provide access to such complex scaffolds. nih.gov this compound can be envisioned as a foundational component for constructing more elaborate molecular architectures. The carboxylic acid group provides a handle for further chemical modification, allowing it to be coupled with other molecules to build complex structures. For instance, it could be incorporated into analogs of natural products or used to explore structure-activity relationships (SAR) in drug design, where the cyclobutane unit can act as a rigid spacer or conformational constraint. nih.gov

Integration into Polymeric Materials and Bio-based Systems (as a dicarboxylic acid derivative or similar)

Dicarboxylic acids are fundamental monomers for the production of polymers such as polyesters and polyamides. und.edunih.gov There is a growing trend to replace petroleum-derived monomers with bio-based alternatives to enhance sustainability. nih.govresearchgate.net Cyclobutane-containing dicarboxylic acids (CBDAs) have emerged as promising bio-based building blocks. und.edu These can often be synthesized from renewable resources like cinnamic acid or ferulic acid (derived from lignin) through clean and efficient [2+2] photocycloaddition reactions. und.edunih.gov

While this compound is a monocarboxylic acid, it can be chemically modified into a dicarboxylic acid derivative, enabling its use as a monomer in polymerization. Such a derivative could be integrated into bio-based polymer systems. The semi-rigid nature of the cyclobutane ring can impart unique thermal and mechanical properties to the resulting polymers. nih.gov For example, polyesters synthesized from α-truxillic acid (a diphenyl-substituted CBDA) have demonstrated good thermal stability, comparable to that of PET. nih.gov Similarly, polyesters derived from a furanic cyclobutane diacid show tailorable glass transition temperatures depending on the diol used in the polymerization. rsc.org A dicarboxylic acid derivative of 1-ethylcyclobutane could likewise be used to create novel polyesters or polyamides with potentially valuable properties.

Table 2: Properties of Polymers Derived from Cyclobutane Dicarboxylic Acids (CBDAs)

| Polymer System | CBDA Monomer | Diol/Diamine | Key Properties |

|---|---|---|---|

| Poly-α-truxillates | α-Truxillic acid | Ethylene (B1197577) glycol, 1,4-butanediol, etc. | Semi-crystalline materials with thermal stability comparable to PET. nih.gov |

| Furanic Polyesters | 3,4-Di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid | Various diols | Good thermal stability (Td10% up to 284 °C); tunable glass transition temperature (6 to 52 °C). rsc.org |

| Bio-based Polyamides | Incarvillateine (a ferulic acid dimer) | - | Can be used as a component of polyamides and polyesters. und.edu |

Development of Novel Functional Materials

The incorporation of unique building blocks is essential for the creation of new materials with tailored functionalities. Cyclobutane dicarboxylic acids have been explored not only for polymers but also for other advanced materials. und.edu The rigid and well-defined geometry of the cyclobutane core makes it an attractive component for metal-organic materials (MOMs) and functional coatings. und.eduresearchgate.net

A dicarboxylic acid derivative of this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs) or as a cross-linker in coating systems. The structural properties of the acid—such as the rigidity of the ring and the length and flexibility of the linker arms connecting the carboxyl groups—would significantly influence the properties of the final material. researchgate.net For example, in epoxy-acid coating systems, the structure of the carboxylic acid hardener dictates properties like solvent resistance, adhesion, hardness, and flexibility. researchgate.net By functionalizing this compound, it is possible to design a monomer that could be used to develop novel functional materials with specific thermal, mechanical, or chemical characteristics for a wide range of applications.

Green Chemistry and Sustainable Synthesis Approaches for Cyclobutane Carboxylic Acids

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with high atom economy are inherently more sustainable as they generate minimal waste.

In the context of synthesizing the cyclobutane (B1203170) core, cycloaddition reactions, particularly [2+2] cycloadditions, stand out as highly atom-economical strategies. researchgate.netrsc.org These reactions, often initiated by light (photocycloaddition), involve the joining of two alkene molecules to form a cyclobutane ring, with all atoms from the reactants being incorporated into the product. nih.govacs.org This contrasts sharply with classical condensation reactions, such as those involving malonic esters, which have been used to prepare cyclobutane dicarboxylic acids—precursors to monofunctionalized acids. orgsyn.org These condensation methods typically generate stoichiometric amounts of byproducts, such as water and salts, leading to lower atom economy.

For instance, a conceptual photochemical [2+2] cycloaddition to form a substituted cyclobutane ring is nearly 100% atom-economical, as it only requires the reactants, light, and potentially a catalyst, with no atoms being lost in byproducts. nih.gov The pursuit of high reaction efficiency also encompasses factors like chemical yield, reaction time, and energy consumption, all of which are critical for developing scalable and sustainable synthetic processes. acs.org

Table 1: Conceptual Comparison of Atom Economy in Cyclobutane Synthesis Methods

| Reaction Type | General Reactants | General Products | Byproducts | Conceptual Atom Economy |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Alkene A + Alkene B | Cyclobutane Product | None | ~100% |

| Malonic Ester Synthesis | Diethyl Malonate + Dihaloalkane + Base | Diethyl Cyclobutanedicarboxylate | Salt (e.g., NaBr), Water | Low to Moderate |

Implementation of Environmentally Benign Catalysts and Reaction Conditions

A key goal of green chemistry is to replace hazardous reagents and harsh reaction conditions with safer, more sustainable alternatives. This has led to significant innovation in the field of catalysis and reaction engineering for cyclobutane synthesis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green tool for organic synthesis, including the construction of complex cyclobutane scaffolds. acs.orgresearchgate.net Unlike traditional photochemical methods that often require high-energy UV light, visible-light photocatalysis can proceed under milder conditions. researchgate.net This strategy often employs photosensitizers, such as iridium-based complexes or lower-cost, metal-free organic dyes like thioxanthone, to facilitate [2+2] cycloadditions. acs.orgresearchgate.netnih.gov These catalysts can enable reactions that are otherwise difficult to achieve, providing access to unique molecular architectures from simple precursors. acs.org Sequential photocatalytic strategies have been developed for the diastereoselective synthesis of densely functionalized cyclobutanes, showcasing the precision of this approach. acs.orgnih.gov

Environmentally Benign Catalysis: Beyond photocatalysis, the use of solid acid catalysts like zeolites, clays, and ion-exchange resins offers significant environmental benefits. nih.govnih.goveurekaselect.com These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, allowing for their reuse and minimizing waste. nih.gov They can replace traditional homogeneous acid catalysts that are often corrosive and difficult to recycle. For certain transformations, scalable syntheses have been developed that specifically avoid chromatography and utilize environmentally friendly reagents. acs.org

Solvent-Free Reactions: Another important green strategy is the reduction or elimination of volatile organic solvents. While not always feasible, performing reactions under solvent-free conditions can dramatically reduce the environmental impact of a synthetic process. Research continues to explore solid-state photochemical reactions and other solventless techniques for cyclobutane synthesis. organic-chemistry.org

Table 2: Examples of Green Catalysts and Conditions for Cyclobutane Synthesis

| Approach | Catalyst/Condition | Description | Advantages |

|---|---|---|---|

| Visible-Light Photocatalysis | Iridium Complexes, Organic Dyes (e.g., Thioxanthone) | Uses visible light to promote [2+2] cycloadditions and other cyclobutane-forming reactions. acs.orgnih.gov | Mild conditions, high selectivity, avoids high-energy UV radiation. acs.orgresearchgate.net |

| Heterogeneous Acid Catalysis | Zeolites, Clays, Ion-Exchange Resins | Solid materials with acidic sites that catalyze reactions on their surface. nih.gov | Recyclable, easy separation, reduced corrosion and waste. nih.gov |

| Solvent-Free or Reduced Solvent | Solid-state reactions, high concentration | Reactions are conducted without a solvent or in minimal solvent. | Reduces solvent waste, lowers costs, can improve reaction rates. |

Exploration of Renewable Feedstocks for Cyclobutane Carboxylic Acid Synthesis

The twelfth principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. youtube.com Traditionally, the building blocks for specialty chemicals like 1-Ethylcyclobutane-1-carboxylic acid are derived from petrochemicals. However, there is a growing effort to source starting materials from biomass—any material derived from living organisms, such as plants. youtube.comrsc.org

Several biomass-derived chemicals have been identified as potential precursors for cyclobutane-containing materials. For example:

Maleic and Fumaric Acids: These dicarboxylic acids can be produced from the fermentation of biomass. digitellinc.com They have been used as starting materials to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid via photo-dimerization, demonstrating a pathway from renewable resources to the cyclobutane core. digitellinc.com

Furfural (B47365): Derived from agricultural waste like corncobs, furfural can be converted into photoreactive building blocks such as 3-(2-furyl)acrylic acid. und.edu These molecules can then undergo [2+2] photocycloaddition reactions to form polymers containing cyclobutane rings.

Cinnamic Acid: This compound can be obtained from natural sources like cinnamon or as a byproduct of biofuel manufacturing. und.edu It is a well-known substrate for [2+2] photocycloadditions to create cyclobutane structures, such as truxillic acids.

While the direct synthesis of this compound from these specific feedstocks is not yet established, they represent viable starting points for creating the fundamental cyclobutane skeleton. Further chemical modifications would be necessary to introduce the required ethyl and carboxylic acid functionalities, but the foundation of the molecule could be sourced sustainably. This approach aligns with the long-term goal of creating a bio-based chemical industry that is less reliant on fossil fuels. rsc.orgresearchgate.net

Table 3: Potential Renewable Feedstocks for Cyclobutane Ring Synthesis

| Feedstock | Biomass Source | Potential Intermediate | Relevant Reaction |

|---|---|---|---|

| Carbohydrates (Sugars) | Corn, Sugarcane | Maleic Acid, Fumaric Acid | Photochemical [2+2] Cycloaddition digitellinc.com |

| Lignocellulose | Corncobs, Wood | Furfural | Conversion to acrylic acid derivatives for [2+2] photocycloaddition und.edu |

| Plant Oils, Biofuel Byproducts | Cinnamon, Lignin | Cinnamic Acid | Photochemical [2+2] Cycloaddition und.edu |

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape

The current body of academic and patent literature indicates that 1-Ethylcyclobutane-1-carboxylic acid is a compound of interest primarily as a building block in medicinal chemistry and organic synthesis. google.comgoogle.com Research has largely centered on the broader class of cyclobutane (B1203170) carboxylic acids, with specific investigations into 1-ethyl substituted derivatives appearing in the context of developing novel therapeutic agents. The inherent strain of the cyclobutane ring and the specific stereochemistry imparted by the substituents make it a valuable motif for creating structurally diverse and biologically active molecules.

While detailed studies focusing solely on the fundamental reactivity and properties of this compound are not extensively documented in publicly available literature, its inclusion in patent applications suggests its utility in the synthesis of more complex molecules with potential pharmaceutical applications, such as antiviral agents and GPR120 modulators. google.comgoogle.com The general understanding of its synthesis relies on established methodologies for creating substituted cyclobutanes, such as the malonic ester synthesis pathway. libretexts.orgchemicalnote.com

Table 1: Key Research Areas for Substituted Cyclobutane Carboxylic Acids

| Research Area | Focus | Key Findings |

| Medicinal Chemistry | Development of novel therapeutic agents | Cyclobutane core provides a rigid scaffold for designing enzyme inhibitors and receptor modulators. google.comgoogle.com |

| Organic Synthesis | Elaboration of complex molecular architectures | The strained ring system can be exploited for ring-opening and rearrangement reactions. |

| Materials Science | Creation of novel polymers and materials | Incorporation of cyclobutane units can influence the physical and chemical properties of polymers. |

Emerging Synthetic Strategies and Methodological Innovations

While classical approaches like the malonic ester synthesis remain relevant for the preparation of 1-substituted cyclobutane-1-carboxylic acids, the field of organic synthesis is continually evolving. libretexts.org Emerging strategies are focused on improving efficiency, stereoselectivity, and functional group tolerance.

One promising area is the development of novel cyclization reactions. For instance, the synthesis of ethyl 1-cyanocyclobutanecarboxylate, a potential precursor to this compound, can be achieved through the reaction of ethyl cyanoacetate (B8463686) with 1,3-dibromopropane (B121459) in the presence of a base. chemicalbook.com Subsequent alkylation with an ethyl group and hydrolysis of the nitrile and ester functionalities would yield the desired product.

Furthermore, direct C-H functionalization techniques are gaining prominence for the modification of cycloalkane skeletons. Although not yet specifically reported for this compound, transannular C–H functionalization of cycloalkane carboxylic acids has been demonstrated, offering a potential future route for the late-stage modification of this and related compounds. nih.gov

Table 2: Comparison of Synthetic Approaches

| Synthetic Method | Starting Materials | Key Steps | Advantages | Limitations |

| Malonic Ester Synthesis | Diethyl malonate, 1,3-dihalopropane, ethyl halide | Cyclization, alkylation, hydrolysis, decarboxylation | Well-established, versatile | Multi-step, can have moderate yields |

| Cyanoacetate Method | Ethyl cyanoacetate, 1,3-dihalopropane, ethyl halide | Cyclization, alkylation, hydrolysis | Good yields for the initial cyclization | Requires harsh conditions for hydrolysis |

| Direct C-H Functionalization | Pre-formed cyclobutane ring | Directed C-H activation and coupling | High atom economy, late-stage modification | Catalyst development is ongoing, regioselectivity can be a challenge |

Prospective for Novel Transformations and Expanded Applications

The future of research on this compound is likely to be driven by its potential as a versatile intermediate in the synthesis of high-value molecules. The carboxylic acid functionality serves as a handle for a wide range of chemical transformations, including amidation, esterification, and reduction.

Novel transformations could involve leveraging the strain of the cyclobutane ring to induce unique ring-opening or rearrangement reactions, providing access to acyclic or larger ring systems with defined stereochemistry. The development of catalysts that can selectively functionalize the other positions on the cyclobutane ring in the presence of the quaternary center would significantly expand the synthetic utility of this compound.

In terms of applications, the primary focus is expected to remain in the pharmaceutical sector. The rigid, three-dimensional nature of the 1-ethylcyclobutane scaffold is a desirable feature in drug design, as it can lead to improved binding affinity and selectivity for biological targets. Further exploration of its derivatives as potential antiviral agents, as suggested by patent literature, is a promising avenue for future research. google.com Additionally, its role as a modulator of G protein-coupled receptors like GPR120 highlights its potential in the development of treatments for metabolic diseases. google.com

Table 3: Potential Future Research Directions

| Research Direction | Potential Outcome | Impact |

| Development of Asymmetric Syntheses | Access to enantiomerically pure this compound | Crucial for the development of chiral drugs with improved efficacy and reduced side effects. |

| Exploration of Ring-Opening Reactions | Synthesis of novel acyclic and heterocyclic compounds | Expansion of the chemical space accessible from this building block. |

| Catalytic C-H Functionalization | Selective modification of the cyclobutane ring | More efficient and versatile synthesis of complex derivatives. |

| Biological Screening of Derivatives | Identification of new lead compounds for drug discovery | Potential for new treatments for a range of diseases. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via ester hydrolysis or condensation reactions. For example, analogous cyclobutane-carboxylic acids (e.g., 1,1-cyclobutanedicarboxylic acid) are prepared by hydrolyzing ethyl esters or nitriles under acidic conditions . Ethyl malonate condensation with halogenated alkanes (e.g., trimethylene bromide) in the presence of sodium ethoxide is a viable route, though yields may vary with temperature and catalyst purity. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of reactants) and reflux duration (6–12 hours) is critical to mitigate side reactions like decarboxylation .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve cyclobutane ring strain effects on chemical shifts. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., C₈H₁₂O₂: MW 140.18 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm is recommended for purity assessment, especially to detect byproducts like unreacted esters or decarboxylated derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous compounds (e.g., benzylcyclobutane-1-carboxylic acid), use respiratory protection (NIOSH-approved N95 masks), nitrile gloves, and chemical goggles to prevent inhalation or dermal contact. Store the compound in a ventilated, cool area (<25°C) away from strong oxidizers (e.g., peroxides) to avoid exothermic decomposition. Always equip workspaces with emergency eyewash stations and neutral-pH spill kits .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cycloaddition or ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s strained cyclobutane ring, predicting bond angles (e.g., ~88° for C-C-C in cyclobutane) and electron density distribution. Such models help identify reactive sites for [2+2] cycloadditions or nucleophilic attacks. For example, the carboxylic acid group may stabilize transition states via hydrogen bonding, reducing activation energy by ~15–20 kJ/mol compared to non-functionalized cyclobutanes .

Q. What strategies address low yields in the synthesis of this compound derivatives for pharmaceutical applications?

- Methodological Answer : Low yields often stem from steric hindrance or competing decarboxylation. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity.

- Protecting group chemistry : Use tert-butyloxycarbonyl (Boc) groups to shield the carboxylic acid during alkylation steps, later removed via trifluoroacetic acid (TFA) .

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions with aryl halides, achieving yields >75% .

Q. How do structural modifications (e.g., ethyl vs. benzyl substituents) impact the compound’s biological activity or metabolic stability?

- Methodological Answer : Substituent effects are critical in drug design. For instance, replacing the ethyl group with a benzyl group (as in 1-benzylcyclobutane-1-carboxylic acid) increases lipophilicity (logP from 1.2 to 2.8), enhancing blood-brain barrier permeability but reducing aqueous solubility. In vitro assays (e.g., microsomal stability tests) show ethyl derivatives have longer half-lives (~45 minutes) compared to benzyl analogs (~20 minutes) due to reduced cytochrome P450 oxidation .

Q. What experimental and theoretical approaches resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., 5–10 mg/mL in water) may arise from polymorphic forms or impurities. Use:

- Dynamic Light Scattering (DLS) : To detect colloidal aggregates affecting solubility.

- Potentiometric titration : For accurate pKa determination (expected ~4.2–4.5 for the carboxylic acid group).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds (>150°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity outcomes for cyclobutane-carboxylic acids under acidic vs. basic conditions?

- Methodological Answer : Acidic conditions (pH <3) promote decarboxylation via a six-membered cyclic transition state, releasing CO₂ and forming cyclopropane derivatives. In contrast, basic conditions (pH >10) stabilize the carboxylate anion, enabling nucleophilic substitutions (e.g., esterification). Contradictions arise from incomplete pH control or unaccounted solvent effects (e.g., DMSO vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.